molecular formula C15H10Cl3NO5 B14376084 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride CAS No. 88230-51-7

2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride

Katalognummer: B14376084
CAS-Nummer: 88230-51-7
Molekulargewicht: 390.6 g/mol
InChI-Schlüssel: MATIRZFVMTVEAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride is a chemical compound with the molecular formula C15H10Cl3NO5 and a molecular weight of 390.603 g/mol . This compound is characterized by its complex structure, which includes multiple chloro and nitro groups attached to a phenoxy backbone. It is primarily used in various chemical synthesis processes and has applications in different scientific fields.

Vorbereitungsmethoden

The synthesis of 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(4-chloro-2-nitrophenoxy)phenol with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride include other chlorinated and nitro-substituted phenoxy compounds. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. For example:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various scientific fields.

Eigenschaften

CAS-Nummer

88230-51-7

Molekularformel

C15H10Cl3NO5

Molekulargewicht

390.6 g/mol

IUPAC-Name

2-[2-chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride

InChI

InChI=1S/C15H10Cl3NO5/c1-8(15(18)20)23-14-7-10(3-4-11(14)17)24-13-5-2-9(16)6-12(13)19(21)22/h2-8H,1H3

InChI-Schlüssel

MATIRZFVMTVEAR-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)Cl)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.